(S)-GLPG0974
Description
GLPG0974 is a potent and selective orthosteric antagonist of the free fatty acid receptor 2 (FFA2/GPR43), a G protein-coupled receptor activated by short-chain fatty acids (SCFAs) like acetate. It exhibits high binding affinity for human FFA2 (Kd = 7.5–8.1 nM) and effectively inhibits SCFA-induced neutrophil activation and migration by blocking CD11b activation . Preclinical studies demonstrated its ability to suppress acetate-mediated effects in myocardial cells and sepsis models . Despite promising phase 1 safety and pharmacokinetic profiles (doses up to 400 mg/day were well-tolerated), phase 2 trials in ulcerative colitis patients failed to show clinical efficacy, likely due to the complex role of FFA2 in inflammation .
Properties
IUPAC Name |
4-[[(2R)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-[(3-chlorophenyl)methyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN2O4S/c1-25(11-13-28(25)23(31)20-16-33-21-9-3-2-8-19(20)21)24(32)27(12-5-10-22(29)30)15-17-6-4-7-18(26)14-17/h2-4,6-9,14,16H,5,10-13,15H2,1H3,(H,29,30)/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMKMQHJHDHPBE-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN1C(=O)C2=CSC3=CC=CC=C32)C(=O)N(CCCC(=O)O)CC4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCN1C(=O)C2=CSC3=CC=CC=C32)C(=O)N(CCCC(=O)O)CC4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391076-61-1 | |
| Record name | GLPG-0974 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391076611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLPG-0974 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15406 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GLPG-0974 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7REK61AIS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Discovery of the Azetidine Scaffold
The development of GLPG0974 originated from a medicinal chemistry campaign targeting FFA2 antagonists. Pizzonero et al. (2014) identified an azetidine chemical series as a starting point due to its favorable interactions with the FFA2 binding pocket. Initial analogs exhibited moderate potency but suffered from poor metabolic stability. Structural modifications, including the introduction of a benzo[b]thiophene carbonyl group and a chlorophenylmethylamino side chain, enhanced both binding affinity (IC50 = 9 nM) and pharmacokinetic properties.
The final synthetic route involves a multi-step sequence:
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Azetidine Ring Formation : Stereoselective synthesis of the (R)-configured azetidine ring via cyclization of a β-amino alcohol precursor.
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Coupling Reactions : Amide bond formation between the azetidine nitrogen and benzo[b]thiophene carbonyl chloride under Schotten-Baumann conditions.
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Side Chain Introduction : Alkylation of the azetidine carbonyl with 3-chlorobenzylamine, followed by coupling with 4-aminobutyric acid to introduce the terminal carboxylic acid group.
Critical challenges included maintaining stereochemical purity during azetidine formation and optimizing reaction conditions to minimize byproducts. The use of chiral catalysts and high-performance liquid chromatography (HPLC) purification ensured >99% enantiomeric excess in the final compound.
Formulation Development for Clinical Use
Preclinical Formulation Strategies
Early pharmacokinetic studies in rats revealed that GLPG0974 exhibited poor solubility at gastric pH (1–3), necessitating formulation adjustments to enhance bioavailability. Preclinical batches were prepared as suspensions in 0.5% methylcellulose for oral gavage, achieving a bioavailability of 47% at 30 mg/kg.
Clinical Trial Formulations
Two distinct formulations were developed for phase I trials:
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Single-Dose Oral Solution : A 10 mg/mL solution buffered with L-arginine to improve solubility at neutral pH.
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Multiple-Dose Capsules : Hard gelatin capsules containing GLPG0974 with excipients such as microcrystalline cellulose (bulking agent), croscarmellose sodium (disintegrant), and magnesium stearate (lubricant).
Administration with a high-fat meal increased bioavailability by raising gastric pH, thereby enhancing solubility. This strategy was critical in achieving dose-proportional exposure up to 400 mg daily in clinical trials.
Table 1: Comparison of GLPG0974 Formulations
| Parameter | Oral Solution | Capsule |
|---|---|---|
| Concentration | 10 mg/mL | 50–200 mg/capsule |
| Excipients | L-arginine buffer | Microcrystalline cellulose, croscarmellose sodium |
| Bioavailability | 65–70% | 60–68% |
| Dosing Regimen | Single ascending doses | Multiple ascending doses |
Analytical and Bioanalytical Methods
Quality Control During Synthesis
Reverse-phase HPLC with ultraviolet (UV) detection was employed to monitor reaction progress and purity. Final batches achieved >99.5% chemical purity, with residual solvents (e.g., dichloromethane) maintained below International Council for Harmonisation (ICH) limits.
Pharmacokinetic Assays
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method quantified GLPG0974 in plasma and urine. Key parameters included:
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Lower Limit of Quantification (LLOQ) : 1.00 ng/mL.
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Precision : ≤2.8% coefficient of variation (CV).
Non-compartmental analysis (NCA) derived pharmacokinetic parameters such as Cmax (peak plasma concentration) and AUC (area under the curve). For example, a 250 mg single dose yielded a Cmax of 1,240 ng/mL and AUC0–∞ of 18,500 ng·h/mL.
Scalability and Industrial Production
Process Optimization
Transitioning from laboratory-scale synthesis to industrial production required addressing:
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Solubility Challenges : Use of co-solvents (e.g., ethanol) in recrystallization steps to improve yield.
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Thermal Stability : Controlled heating during amide coupling to prevent decomposition.
Clinical Validation and Pharmacodynamic Markers
Chemical Reactions Analysis
Chemical Stability Profile
GLPG0974 exhibits robust stability under physiological conditions:
| Parameter | Value | Source |
|---|---|---|
| PBS (pH 7.4, 37°C, 10 d) | >95% remaining | |
| Mouse liver microsomes | Low clearance (92% stability) | |
| Plasma protein binding | 98.5% (human) |
Key stability observations:
- Ester hydrolysis resistance : The carboxylic acid group remains intact in biological matrices, avoiding undesired prodrug activation .
- Azetidine ring stability : No degradation observed under oxidative or hydrolytic stress .
Radioligand Binding Kinetics
[3H]GLPG0974 serves as a tool compound for studying FFA2 interactions:
| Parameter | Value (hFFA2) | Value (Lys65Ala mutant) |
|---|---|---|
| Dissociation constant (Kd) | 7.3 ± 0.4 nM | 67 ± 9 nM |
| Association rate (kon) | 1.2 × 10^8 M⁻¹·min⁻¹ | N/A |
| Dissociation rate (koff) | 0.08 min⁻¹ | 0.15 min⁻¹ |
Mutagenesis studies reveal Lys65 is critical for binding:
- Lys65Arg mutation : Abolishes [3H]GLPG0974 binding (Kd >60 nM) .
- Charge-assisted H-bond : Between azetidine carbonyl and Lys65 stabilizes receptor-ligand complex .
Allosteric Modulation Effects
GLPG0974 displays context-dependent pharmacological behavior:
Biochemical assays demonstrate:
- Biased signaling : GLPG0974 suppresses Gαi-mediated CD11b activation while potentiating Gαq-coupled calcium flux .
- Species selectivity : 10-fold lower affinity for murine FFA2 due to Arg65 substitution .
Metabolic Pathways
Phase I clinical trials identified key metabolic characteristics:
| Parameter | Value (400 mg dose) | Significance |
|---|---|---|
| Plasma t₁/₂ | 12–15 h | Suitable for QD dosing |
| Urinary excretion | <2% unchanged | Extensive hepatic metabolism |
| CYP inhibition | None (up to 10 μM) | Low drug-drug interaction risk |
Major metabolites result from:
Scientific Research Applications
Chemistry: It is used as a tool compound to study the role of free fatty acid receptors in various chemical processes.
Biology: GLPG-0974 is used to investigate the biological functions of FFA2 receptors, particularly in the context of inflammation and immune response.
Medicine: This compound has shown promise in the treatment of inflammatory diseases by inhibiting neutrophil migration.
Mechanism of Action
GLPG-0974 exerts its effects by antagonizing the free fatty acid receptor 2 (FFA2). This receptor is activated by short-chain fatty acids, which are products of dietary fiber digestion. By inhibiting FFA2, GLPG-0974 reduces the migration of neutrophils, thereby modulating the inflammatory response. The molecular targets and pathways involved include the inhibition of CD11b activation-specific epitope expression in human whole blood .
Comparison with Similar Compounds
Key Pharmacological Properties
Structural and Functional Insights
- Binding Pocket Interactions: GLPG0974 and CATPB require only one of the two critical arginine residues (Arg-180<sup>5.39</sup> or Arg-255<sup>7.35</sup>) in FFA2 for high-affinity binding, unlike agonists that depend on both . This explains their retained activity in single-residue mutants.
Species Limitations :
GLPG0974 and CATPB exhibit minimal affinity for rodent FFA2 due to a lysine substitution at position 65 (Arg65Lys in humans vs. Lys65 in mice), limiting translational studies .
Efficacy in Disease Models
Clinical and Developmental Challenges
- GLPG0974 :
- Emerging Alternatives : Allosteric FFA2 modulators are under exploration to overcome limitations of orthosteric antagonists like GLPG0974 .
Biological Activity
GLPG0974 is a novel compound developed by Galapagos NV, primarily targeting the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43. This compound has garnered attention for its potential therapeutic applications in inflammatory bowel diseases (IBD), particularly ulcerative colitis. The following sections detail the biological activity of GLPG0974, including its mechanism of action, pharmacokinetics, safety profile, and clinical findings.
GLPG0974 functions as a potent and selective antagonist of FFA2. This receptor is activated by short-chain fatty acids (SCFAs) and plays a significant role in mediating neutrophil activation and migration during inflammatory responses. By inhibiting FFA2, GLPG0974 aims to reduce the excessive migration of neutrophils to inflamed tissues, thereby mitigating tissue damage and inflammation associated with conditions like ulcerative colitis .
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of GLPG0974 have been evaluated through multiple clinical trials. Key findings include:
- Safety and Tolerability : In Phase 1 trials involving healthy subjects, GLPG0974 was well tolerated at doses up to 400 mg daily. No significant adverse effects were reported, indicating a favorable safety profile for further clinical development .
- Pharmacokinetics : The compound demonstrated dose-proportional exposure and a substantial inhibition of neutrophil activation in response to SCFAs. The pharmacokinetic analysis revealed a peak plasma concentration () that was directly observed, with a terminal elimination half-life conducive for therapeutic use .
Phase 2A Study in Ulcerative Colitis
A pivotal Phase 2A clinical trial was initiated to assess the efficacy of GLPG0974 in patients with mild to moderate ulcerative colitis. The study design included:
- Participants : 45 patients were randomized to receive either 200 mg of GLPG0974 twice daily or a placebo over four weeks.
- Primary Objectives : The trial aimed to evaluate the efficacy of GLPG0974 on clinical endpoints, safety, tolerability, and effects on selected biomarkers related to inflammation .
Despite initial optimism based on preclinical data, results from this study indicated that GLPG0974 did not meet the predefined efficacy endpoints for treating ulcerative colitis, leading to the termination of its further development in this indication .
In Vitro and In Vivo Studies
Research has shown that GLPG0974 effectively inhibits neutrophil chemotaxis in vitro. This activity was confirmed through assays measuring the expression of CD11b on neutrophils stimulated with SCFAs. Notably:
- Binding Affinity : GLPG0974 displayed high affinity for human FFA2 (K_d = 7.3 ± 0.4 nM) but showed reduced potency against rodent orthologs, highlighting species-specific interactions that complicate preclinical modeling .
- Biased Signaling : Recent studies suggest that GLPG0974 may not only act as an antagonist but could also function as a positive modulator under certain conditions, potentially altering the signaling pathways activated by FFA2 .
Summary Table of Key Findings
| Parameter | Description |
|---|---|
| Target | Free Fatty Acid Receptor 2 (FFA2) |
| Mechanism | Antagonist reducing neutrophil migration |
| Phase 1 Safety | Well tolerated up to 400 mg/day |
| Phase 2A Efficacy | Did not meet efficacy endpoints in ulcerative colitis |
| Binding Affinity (K_d) | 7.3 ± 0.4 nM for human FFA2 |
| Potential Modulation Effects | May act as a positive modulator under specific conditions |
Q & A
Q. What is the primary molecular target of GLPG0974, and how is its selectivity characterized?
GLPG0974 is a selective antagonist of the free fatty acid receptor 2 (FFA2/GPR43), with an IC50 of 9 nM. Its selectivity is demonstrated through competitive binding assays and functional studies. For instance, GLPG0974 shows no significant activity against FFA3 (GPR41) or 55 other receptors/transporters, confirming high specificity for FFA2 . Radioligand displacement assays (e.g., [³H]GLPG0974, Kd = 7.5 ± 0.4 nM) further validate its affinity for human FFA2, with negligible binding to rodent isoforms (>150 nM) .
Q. What experimental models are commonly used to study GLPG0974's pharmacological effects?
Key models include:
- In vitro : Human neutrophil migration assays to assess inhibition of acetate-induced chemotaxis ; CD11b activation assays in whole blood to evaluate pharmacodynamic (PD) markers .
- In vivo : Rat pharmacokinetic (PK) studies demonstrating 47% oral bioavailability and dose-linear plasma exposure ; murine inflammation models for neutrophil-driven pathologies .
- Clinical : Phase 1/2 trials in healthy volunteers and ulcerative colitis (UC) patients to assess safety, PK, and biomarker responses (e.g., CD11b inhibition) .
Q. How does GLPG0974 modulate neutrophil function in inflammatory contexts?
GLPG0974 inhibits acetate-induced neutrophil migration by blocking FFA2 activation. In human whole blood, it suppresses CD11b upregulation, a marker of neutrophil activation, in a concentration-dependent manner (IC50 ~9 nM) . This mechanism reduces neutrophil infiltration into tissues, as shown in preclinical models of inflammation .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between GLPG0974's robust in vitro activity and limited clinical efficacy in UC trials?
While GLPG0974 significantly reduced neutrophil activation biomarkers (e.g., CD11b) in Phase 1/2 trials , it failed to show clinical improvement in UC patients within 4 weeks . This discrepancy may arise from:
- Temporal factors : Short trial duration insufficient to capture tissue-level healing.
- Pathway redundancy : Other inflammatory pathways (e.g., FFA3, chemokine receptors) may compensate for FFA2 blockade.
- Species differences : Human FFA2 has distinct ligand-binding properties compared to rodents, complicating preclinical-to-clinical translation . Methodological solutions include longitudinal biomarker tracking and combinatorial targeting of multiple pathways .
Q. What methodological considerations are critical when extrapolating GLPG0974's effects from rodent models to human physiology?
Key factors include:
- Species-specific receptor affinity : GLPG0974 binds human FFA2 with 20-fold higher affinity than rodent isoforms (Kd = 7.5 nM vs. >150 nM) . Studies using humanized FFA2 transgenic models are recommended.
- Dose calibration : Adjust dosing to account for differences in bioavailability (e.g., 47% in rats vs. humans) .
- Biomarker validation : Prioritize conserved PD markers (e.g., CD11b) across species .
Q. How does GLPG0974's pharmacokinetic profile influence its dosing strategy in preclinical and clinical studies?
GLPG0974 exhibits dose-proportional plasma exposure in rats (5–30 mg/kg) and humans (up to 400 mg/day), with a half-life supporting once-daily dosing . However, its solubility in DMSO (180 mg/mL) necessitates careful formulation to avoid precipitation in aqueous systems . In clinical trials, trough concentration monitoring is critical to maintain target engagement, as CD11b inhibition correlates with plasma levels .
Data Analysis and Contradiction Management
Q. How should researchers interpret negative clinical results despite positive biomarker data (e.g., CD11b inhibition)?
Negative outcomes may reflect:
- Biomarker limitations : CD11b inhibition measures acute neutrophil activation but not chronic tissue damage .
- Off-target effects : Uncharacterized interactions (e.g., with α-synuclein in gut cells) may confound results. Mitigation strategies include multi-omics profiling to identify compensatory pathways and secondary endpoints assessing histological repair .
Q. What experimental designs are optimal for studying GLPG0974's cross-disciplinary effects (e.g., neuroinflammation, gut-brain axis)?
Co-culture systems (e.g., enteroendocrine cells with neuronal cells) can model gut-brain interactions. GLPG0974 reduces butyrate-induced α-synuclein accumulation in gut cells, suggesting a role in Parkinson’s disease . Methods include:
- Receptor antagonism : Pre-treatment with GLPG0974 (1 µM) to block FFA2 .
- Multi-parametric analysis : Combine ELISA for α-synuclein release with transcriptomic profiling .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
